molecular formula C14H19N B12560360 (3R)-1,3-Dimethyl-2-methylene-3-propylindoline CAS No. 177191-50-3

(3R)-1,3-Dimethyl-2-methylene-3-propylindoline

Cat. No.: B12560360
CAS No.: 177191-50-3
M. Wt: 201.31 g/mol
InChI Key: GKZUGVPFUXMPBO-AWEZNQCLSA-N
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Description

(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Methyl-substituted indoline.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.

    1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.

    3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.

Uniqueness

(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

177191-50-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

(3R)-1,3-dimethyl-2-methylidene-3-propylindole

InChI

InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1

InChI Key

GKZUGVPFUXMPBO-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C

Canonical SMILES

CCCC1(C(=C)N(C2=CC=CC=C21)C)C

Origin of Product

United States

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